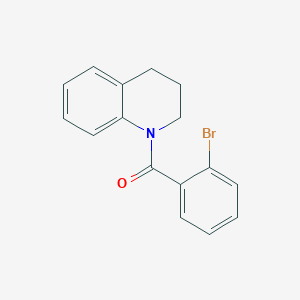
1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine (MBMP) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a piperazine derivative that has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mechanism of Action
The mechanism of action of 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine is not fully understood, but it is thought to involve modulation of neurotransmitter and receptor activity in the central nervous system. Specifically, 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine has been shown to bind to and modulate the activity of serotonin receptors, which play a key role in regulating mood and behavior.
Biochemical and Physiological Effects:
1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine has been shown to have a range of biochemical and physiological effects, including modulation of neurotransmitter and receptor activity, anti-inflammatory and antitumor properties, and potential therapeutic applications in the treatment of various diseases and disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine in lab experiments is its ability to modulate the activity of specific neurotransmitters and receptors, making it a valuable tool for investigating various biological processes. However, one limitation of using 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine is that its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are many potential future directions for research involving 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine, including further investigation of its mechanism of action, development of new therapeutic agents based on its anti-inflammatory and antitumor properties, and exploration of its potential applications in the treatment of various diseases and disorders. Additionally, there is a need for further research into the safety and toxicity of 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine, particularly in the context of potential therapeutic applications.
Synthesis Methods
The synthesis of 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 2-methoxyphenylpiperazine in the presence of a base. The resulting product is then purified through a series of chromatography steps to yield pure 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine.
Scientific Research Applications
1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine has been used extensively in scientific research as a tool for investigating various biological processes. It has been shown to have a range of effects on the central nervous system, including modulating the activity of certain neurotransmitters and receptors. Additionally, 1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine has been shown to have anti-inflammatory and antitumor properties, making it a potential candidate for the development of new therapeutic agents.
properties
IUPAC Name |
1-(2-methoxyphenyl)-4-(4-methoxyphenyl)sulfonylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-23-15-7-9-16(10-8-15)25(21,22)20-13-11-19(12-14-20)17-5-3-4-6-18(17)24-2/h3-10H,11-14H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRPCELEJVOXCY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxy-benzenesulfonyl)-4-(2-methoxy-phenyl)-piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(benzyloxy)phenyl]-3-(2-chlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B404816.png)
![2-[3-(4-chlorobenzyl)-2-imino-2,3-dihydro-1H-benzimidazol-1-yl]-1-(3,4-dichlorophenyl)ethanone](/img/structure/B404817.png)
![N-(2,6-dimethoxy-4-pyrimidinyl)-4-{[(1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B404818.png)
![N-(4-methoxyphenyl)-4-{[(1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}benzenesulfonamide](/img/structure/B404819.png)

![10-Hexadecyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B404826.png)
![(5E)-2-anilino-5-[(3-iodo-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B404827.png)
![ethyl 5-(4-chlorophenyl)-2-(2-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404828.png)
![ethyl 5-(4-chlorophenyl)-2-(4-hydroxy-3-iodo-5-methoxybenzylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404830.png)
![(5E)-2-anilino-5-[[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]methylidene]-1,3-thiazol-4-one](/img/structure/B404832.png)
![ethyl 2-[4-(allyloxy)-3,5-dibromobenzylidene]-5-(4-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B404833.png)